molecular formula C12H11BrN2O B2354502 6-(4-Bromophenyl)-2-ethylpyridazin-3-one CAS No. 923098-72-0

6-(4-Bromophenyl)-2-ethylpyridazin-3-one

Cat. No.: B2354502
CAS No.: 923098-72-0
M. Wt: 279.137
InChI Key: VFDLLLQDWNPZCS-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-ethylpyridazin-3-one is a heterocyclic compound featuring a pyridazine ring substituted with a bromophenyl group at the 6-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-2-ethylpyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which then undergoes cyclization under acidic conditions to yield the desired pyridazinone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-ethylpyridazin-3-one in biological systems involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyridazinone core can interact with nucleic acids or proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    6-(4-Chlorophenyl)-2-ethylpyridazin-3-one: Similar structure but with a chlorine atom instead of bromine.

    6-(4-Methylphenyl)-2-ethylpyridazin-3-one: Contains a methyl group instead of bromine.

    6-(4-Nitrophenyl)-2-ethylpyridazin-3-one: Features a nitro group instead of bromine.

Uniqueness: 6-(4-Bromophenyl)-2-ethylpyridazin-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further functionalization through substitution reactions.

Properties

IUPAC Name

6-(4-bromophenyl)-2-ethylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-2-15-12(16)8-7-11(14-15)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDLLLQDWNPZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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